Prasugrel-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20FNO3S |
|---|---|
Molecular Weight |
379.40 g/mol |
IUPAC Name |
[5-[2-cyclopropyl-1-(6-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i2+1,3+1,4+1,5+1,15+1,16+1 |
InChI Key |
DTGLZDAWLRGWQN-ZEYKVEQDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Prasugrel-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Prasugrel-13C6, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies of the antiplatelet agent Prasugrel. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for purification and characterization.
Introduction
Prasugrel is a thienopyridine class platelet inhibitor used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] To accurately quantify Prasugrel and its metabolites in biological matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry, without altering the chemical properties of the molecule.
This guide details a feasible synthetic route starting from commercially available 13C6-labeled precursors, followed by purification and analytical characterization to ensure high chemical and isotopic purity.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be strategically designed by introducing the 13C6-label in the 2-fluorobenzyl moiety of the molecule. A plausible approach involves the synthesis of a key intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl-13C6)ethanone, from a commercially available 13C6-labeled starting material such as Aniline-13C6 or Phenol-13C6. The subsequent reaction of this labeled intermediate with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one followed by acetylation yields this compound.
The following diagram illustrates the proposed synthetic pathway starting from Aniline-13C6.
Caption: Proposed synthetic pathway for this compound starting from Aniline-13C6.
Experimental Protocols
Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl-13C6)ethanone (Key Labeled Intermediate)
Starting Material: Aniline-13C6 (commercially available).
Step 1: Synthesis of Fluorobenzene-13C6 via Balz-Schiemann Reaction
-
To a cooled (0-5 °C) solution of Aniline-13C6 in aqueous tetrafluoroboric acid (HBF4), a solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise, maintaining the temperature below 10 °C.
-
The resulting diazonium salt suspension is stirred for 30 minutes and then filtered.
-
The collected solid, benzenediazonium-13C6 tetrafluoroborate, is washed with cold water and diethyl ether, and then dried under vacuum.
-
The dry diazonium salt is gently heated until nitrogen evolution ceases.
-
The resulting crude Fluorobenzene-13C6 is purified by distillation.
Step 2: Synthesis of 1-(2-Fluorophenyl-13C6)ethanone
-
Fluorobenzene-13C6 is subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like dichloromethane.
-
The reaction mixture is stirred at room temperature and then quenched with ice-water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield 1-(2-Fluorophenyl-13C6)ethanone, which can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of 2-Bromo-1-(2-fluorophenyl-13C6)ethanone
-
1-(2-Fluorophenyl-13C6)ethanone is dissolved in a suitable solvent such as acetic acid or methanol.
-
A solution of bromine in the same solvent is added dropwise while maintaining the reaction temperature.
-
After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give crude 2-Bromo-1-(2-fluorophenyl-13C6)ethanone, which can be purified by crystallization or column chromatography.
Step 4: Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl-13C6)ethanone
-
To a solution of 2-Bromo-1-(2-fluorophenyl-13C6)ethanone in an anhydrous solvent like THF, a solution of cyclopropylmagnesium bromide (a Grignard reagent) is added dropwise at low temperature.
-
The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
The resulting crude product is purified by column chromatography to yield the key intermediate, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl-13C6)ethanone.
Synthesis of this compound
Step 5: Condensation with Thienopyridine Moiety
-
A mixture of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl-13C6)ethanone and 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is suspended in a solvent like acetonitrile (B52724).
-
A base, such as potassium carbonate, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified to give 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl-13C6)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
Step 6: Acetylation to this compound
-
The product from the previous step is dissolved in a suitable solvent like pyridine or a mixture of toluene (B28343) and acetic acid.[2]
-
Acetic anhydride is added, and the mixture is stirred at room temperature.[3]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue, which is the crude this compound base, is then subjected to purification.
Purification of this compound
Purification is a critical step to ensure the final product has high chemical and isotopic purity. A combination of techniques may be employed.
Caption: General workflow for the purification of this compound.
Purification Protocol
-
Column Chromatography: The crude this compound is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the desired product from impurities.[3] Fractions are collected and analyzed by TLC or HPLC.
-
Crystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as methanol/water or isopropanol, to obtain highly pure crystalline this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on analogous non-labeled syntheses and general knowledge of isotopic labeling.
Table 1: Synthesis Data for Key Intermediates
| Step | Intermediate | Starting Material | Reagents | Typical Yield (%) |
| 1 | Fluorobenzene-13C6 | Aniline-13C6 | NaNO2, HBF4 | 70-80 |
| 2 | 1-(2-Fluorophenyl-13C6)ethanone | Fluorobenzene-13C6 | Acetyl chloride, AlCl3 | 60-70 |
| 3 | 2-Bromo-1-(2-fluorophenyl-13C6)ethanone | 1-(2-Fluorophenyl-13C6)ethanone | Br2, AcOH | 80-90 |
| 4 | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl-13C6)ethanone | 2-Bromo-1-(2-fluorophenyl-13C6)ethanone | Cyclopropylmagnesium bromide | 50-60 |
Table 2: Final Product Synthesis and Purification Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 5 | 5-(α-Cyclopropylcarbonyl-2-fluorobenzyl-13C6)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Key Labeled Intermediate | Thienopyridine, K2CO3 | 70-80 |
| 6 | This compound (crude) | Product from Step 5 | Acetic anhydride, Pyridine | 85-95 |
| 7 | This compound (pure) | Crude this compound | - | >90 (after purification) |
Table 3: Analytical Characterization of Final Product
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % 13C |
| Structure Confirmation | 1H NMR, 13C NMR, MS | Conforms to structure |
Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate) is typically used. Detection is performed using a UV detector at an appropriate wavelength.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic enrichment. The mass spectrum will show a molecular ion peak at M+6 compared to the unlabeled Prasugrel, confirming the incorporation of six 13C atoms. The isotopic distribution of the molecular ion cluster is analyzed to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound. The 1H NMR spectrum should be identical to that of unlabeled Prasugrel. The 13C NMR spectrum will show signals for the six labeled carbon atoms with characteristic couplings, providing definitive evidence of the labeling pattern.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, starting from commercially available 13C6-labeled precursors, offers a viable pathway for obtaining this essential internal standard. The outlined purification and analytical methods are critical for ensuring the high quality of the final product, which is paramount for its application in quantitative bioanalytical studies. Researchers and scientists in drug development can utilize this guide as a comprehensive resource for the preparation of this compound.
References
Commercial Suppliers and Availability of Prasugrel-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers and availability of Prasugrel-13C6, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antiplatelet agent Prasugrel. This document is intended to serve as a resource for researchers, scientists, and drug development professionals requiring this compound for their studies.
Introduction to Prasugrel and its Labeled Analog
Prasugrel is a thienopyridine-class P2Y12 receptor antagonist that inhibits platelet activation and aggregation.[1] It is a prodrug that is metabolized in vivo to its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets.[2] this compound is a stable isotope-labeled version of Prasugrel, where six carbon atoms have been replaced with the heavy isotope 13C. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise measurement of Prasugrel and its metabolites in biological matrices.
Commercial Availability of this compound
The following table summarizes the known commercial suppliers of this compound. For the most accurate and up-to-date information on stock availability, purity, and pricing, it is highly recommended to contact the suppliers directly.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Availability |
| MedchemExpress | HY-15284S3 | 1261394-83-5 | C14¹³C6H20FNO3S | Get quote |
| Clearsynth | CS-EK-01222 | 1261394-83-5 | Not Available | Please Enquire[3] |
| Simson Pharma Limited | Not explicitly listed for this compound, but they offer [13C6]-Prasugrel Metabolite Derivative Hydrochloride (Mixture Of Diastereomers) | 1287383-06-5 (unlabeled) | C21¹³C6H29ClFNO5S | Custom Synthesis |
Mechanism of Action: Prasugrel Signaling Pathway
Prasugrel, as a prodrug, undergoes metabolic activation to its active metabolite, R-138727. This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. The binding of the active metabolite to the P2Y12 receptor blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key signaling molecule in platelet activation. By inhibiting the P2Y12 receptor, Prasugrel effectively blocks the downstream signaling cascade that leads to platelet aggregation and thrombus formation.[2][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 5. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prasugrel-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prasugrel-13C6. The information presented herein is primarily based on data available for its unlabeled counterpart, Prasugrel Hydrochloride, and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Prasugrel, a potent thienopyridine antiplatelet agent, is a prodrug that is metabolized to an active metabolite which irreversibly inhibits the P2Y12 ADP receptor on platelets.[1] this compound is a stable isotopically labeled version of Prasugrel, which is an invaluable tool in pharmacokinetic studies, metabolism research, and as an internal standard in analytical assays. Understanding the stability and optimal storage conditions of this compound is critical to ensure its integrity and the reliability of experimental results.
Disclaimer: Specific stability studies on this compound are not extensively available in the public domain. The data and recommendations in this guide are largely extrapolated from studies conducted on Prasugrel and Prasugrel Hydrochloride. The isotopic labeling with 13C is not expected to significantly alter the chemical stability of the molecule; however, it is recommended to perform in-house stability assessments for specific formulations or applications.
Physicochemical Properties
A summary of the relevant physicochemical properties of Prasugrel is provided in the table below. These properties are expected to be nearly identical for this compound.
| Property | Value | Reference |
| Chemical Formula | C20H20FNO3S | [2] |
| Molecular Weight | 373.44 g/mol (unlabeled) | [2] |
| Appearance | White to practically white solid | [3] |
| Solubility | Soluble at pH 2, slightly soluble at pH 3 to 4, and practically insoluble at pH 6 to 7.5. Freely soluble in methanol. | [3] |
Stability Profile
Prasugrel is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[4][5] These degradation pathways are anticipated to be the same for this compound.
Hydrolytic Stability
Prasugrel undergoes hydrolysis, particularly in neutral and alkaline conditions.[6] The primary degradation product of hydrolysis is the corresponding carboxylic acid, formed by the cleavage of the ester group.[6] Under acidic conditions, the degradation is generally slower.[7]
Oxidative Stability
Oxidative degradation is a significant pathway for Prasugrel.[4] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products.[1]
Photostability
In solution, Prasugrel is susceptible to photodegradation.[4] Exposure to light can induce the formation of degradation products. Therefore, it is crucial to protect solutions of this compound from light.
Recommended Storage Conditions
Based on the stability profile of Prasugrel, the following storage conditions are recommended for this compound to ensure its long-term integrity.
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid (Neat) | 2°C to 8°C (Refrigerated) | Store in a well-closed container, protected from light and moisture.[8] |
| Solutions | -20°C or -80°C | Prepare solutions fresh whenever possible. If storage is necessary, store in airtight, light-protected containers at low temperatures. A study on a standard solution of Prasugrel showed it was stable for 24 hours at ambient temperature.[1] |
Degradation Pathways
The major degradation pathways for Prasugrel, which are expected to be applicable to this compound, are illustrated below.
Caption: Major degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound, based on methods used for Prasugrel.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and incubate at a specified temperature.
-
Thermal Degradation: Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify degradation products.
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.
Typical HPLC Parameters for Prasugrel:
| Parameter | Condition |
| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient mode.[9] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[9] |
| Column Temperature | 30°C[9] |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Summary of Quantitative Stability Data (Hypothetical)
While specific quantitative stability data for this compound is not available, the following table provides a hypothetical representation of what such data might look like, based on the known degradation behavior of Prasugrel. This table is for illustrative purposes only.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | < 5% | Hydrolysis Product |
| 0.1 N NaOH | 8 hours | 60°C | 15-20% | Hydrolysis Product |
| 3% H₂O₂ | 8 hours | 25°C | 20-30% | Oxidation Products |
| Dry Heat | 48 hours | 80°C | < 2% | - |
| Photolytic (Solution) | 24 hours | 25°C | 10-15% | Photodegradation Products |
Conclusion
The stability of this compound is a critical factor for its effective use in research and development. Although specific stability data for the isotopically labeled compound is scarce, a comprehensive understanding can be derived from the extensive studies on unlabeled Prasugrel. The primary degradation pathways include hydrolysis, oxidation, and photodegradation. To maintain the integrity of this compound, it is imperative to store it under recommended conditions, particularly in a refrigerated, dark, and dry environment for the solid form, and at low temperatures for solutions, with protection from light. The experimental protocols and information provided in this guide offer a solid foundation for researchers to handle, store, and assess the stability of this important analytical standard.
References
- 1. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DailyMed - PRASUGREL tablet, film coated [dailymed.nlm.nih.gov]
- 4. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. sds.edqm.eu [sds.edqm.eu]
Isotopic Purity of Prasugrel-¹³C₆ for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for Prasugrel-¹³C₆, a stable isotope-labeled internal standard essential for quantitative mass spectrometry (MS) analysis in pharmaceutical research and drug development. This document details the significance of isotopic purity, presents typical quantitative data, outlines experimental protocols for its determination, and illustrates the bioactivation and mechanism of action of Prasugrel.
Introduction to Prasugrel and the Role of Isotopic Labeling
Prasugrel is a potent antiplatelet agent, belonging to the thienopyridine class of drugs. It is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. In drug development and clinical studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of Prasugrel and its metabolites in biological matrices.
The use of a stable isotope-labeled internal standard, such as Prasugrel-¹³C₆, is crucial for achieving accurate and precise quantification. By incorporating six ¹³C atoms, the mass of the internal standard is shifted by six daltons compared to the unlabeled analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and ionization, thus correcting for matrix effects and variability in the analytical process.
Quantitative Data on Isotopic Purity
The quality of Prasugrel-¹³C₆ is defined by its chemical and isotopic purity. High chemical purity ensures that the standard is free from other chemical entities, while high isotopic purity minimizes interference from isotopic variants that could compromise the accuracy of quantification.
Table 1: Typical Quality Specifications for Prasugrel-¹³C₆ and its Metabolites
| Parameter | Specification | Description |
| Chemical Purity | ≥98% | The percentage of the compound that is chemically Prasugrel, irrespective of its isotopic composition. Determined by techniques such as High-Performance Liquid Chromatography (HPLC). |
| Isotopic Enrichment | ≥99% ¹³C | The percentage of the labeled carbon positions that are occupied by a ¹³C atom. This high level of enrichment ensures a distinct mass shift and minimal isotopic overlap with the unlabeled analyte. |
Table 2: Representative Isotopic Distribution for Prasugrel-¹³C₆
| Isotopologue | Relative Abundance (%) | Description |
| M+0 (Unlabeled) | < 0.1 | The percentage of the compound that contains no ¹³C atoms. |
| M+1 | < 0.5 | The percentage of the compound containing one ¹³C atom (and five ¹²C atoms at the labeled positions). |
| M+2 | < 1.0 | The percentage of the compound containing two ¹³C atoms. |
| M+3 | < 1.5 | The percentage of the compound containing three ¹³C atoms. |
| M+4 | < 2.0 | The percentage of the compound containing four ¹³C atoms. |
| M+5 | ~5.0 | The percentage of the compound containing five ¹³C atoms. |
| M+6 (Fully Labeled) | >90 | The percentage of the compound containing all six ¹³C atoms at the designated positions. This is the desired species. |
Note: The values in Table 2 are representative and the exact distribution may vary between different batches and manufacturers. It is crucial to refer to the Certificate of Analysis for specific quantitative data.
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of Prasugrel-¹³C₆ is typically determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) to ensure the analysis of a pure compound.
3.1. Sample Preparation
-
Standard Solution Preparation: A stock solution of Prasugrel-¹³C₆ is prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Working Solution: The stock solution is further diluted to a working concentration suitable for MS analysis (e.g., 1 µg/mL).
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-5 µL of the working solution.
-
-
Mass Spectrometry Detection:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight) is required to resolve the different isotopic peaks.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode over a mass range that includes the expected m/z values for all isotopic species of Prasugrel-¹³C₆.
-
Resolution: A resolving power of at least 70,000 is recommended to accurately measure the isotopic distribution.
-
3.3. Data Analysis
-
Extraction of Ion Chromatograms (EICs): EICs are generated for the monoisotopic mass of the unlabeled Prasugrel and for each of the expected isotopologues of Prasugrel-¹³C₆ (M+0 to M+6).
-
Peak Integration: The peak area for each EIC is integrated.
-
Correction for Natural Isotope Abundance: The contribution of naturally occurring ¹³C in the unlabeled molecule and in the reagents must be mathematically corrected for to accurately determine the enrichment from the labeling.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the fully labeled species (M+6) relative to the sum of all isotopic species.
Isotopic Purity (%) = [Area(M+6) / (Area(M+0) + Area(M+1) + ... + Area(M+6))] x 100
Visualizing Key Pathways
4.1. Prasugrel Bioactivation Pathway
Prasugrel is a prodrug that requires a two-step metabolic activation to exert its pharmacological effect. The first step is a rapid hydrolysis of the ester group, followed by oxidation of the thiolactone ring by cytochrome P450 enzymes.
Caption: Metabolic activation of Prasugrel.
4.2. Mechanism of Action: P2Y12 Receptor Inhibition
The active metabolite of Prasugrel irreversibly binds to the P2Y12 receptor on platelets. This prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.
Caption: Inhibition of the P2Y12 signaling pathway by Prasugrel's active metabolite.
4.3. Experimental Workflow for Isotopic Purity Analysis
The following diagram outlines the logical flow of the experimental procedure for determining the isotopic purity of Prasugrel-¹³C₆.
Caption: Workflow for determining isotopic purity by LC-HRMS.
Conclusion
The isotopic purity of Prasugrel-¹³C₆ is a critical parameter that directly impacts the reliability and accuracy of quantitative bioanalytical assays. A thorough characterization of the isotopic distribution using high-resolution mass spectrometry is essential to ensure the quality of this internal standard. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles, methodologies, and relevant biological pathways associated with the use of Prasugrel-¹³C₆ in mass spectrometry-based studies. Adherence to rigorous analytical protocols for the verification of isotopic purity is paramount for generating high-quality, reproducible data in regulated and research environments.
Interpreting the Certificate of Analysis for Prasugrel-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for understanding and interpreting a Certificate of Analysis (CoA) for Prasugrel-13C6, an isotopically labeled internal standard crucial for pharmacokinetic and bioanalytical studies. Given that Prasugrel is a prodrug, accurate quantification of its metabolites is essential, and a well-characterized internal standard is paramount for reliable data. This document outlines the typical data presentation, experimental protocols, and quality control workflows associated with the certification of this reference material.
Quantitative Data Summary
A Certificate of Analysis for a high-purity reference standard like this compound provides critical quantitative data to ensure its identity, purity, and suitability for use. The following tables summarize the typical tests, specifications, and results one would expect to find.
Table 1: Identification and Characterization
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Molecular Formula | Mass Spectrometry | C₁₄¹³C₆H₂₀FNO₃S | Conforms |
| Molecular Weight | Mass Spectrometry | 379.48 g/mol | 379.48 g/mol |
| ¹H NMR Spectrum | ¹H Nuclear Magnetic Resonance | Conforms to Structure | Conforms |
| Mass Spectrum | Mass Spectrometry (MS) | Conforms to Structure | Conforms |
Table 2: Purity and Assay
| Test | Method | Specification | Result |
| Chemical Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% ¹³C | 99.2% |
| Residual Solvents | Gas Chromatography (GC-HS) | Per USP <467> | Complies |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Assay (as is) | Quantitative NMR (qNMR) | 95.0% - 105.0% | 98.7% |
Experimental Protocols
The reliability of the data presented in a CoA is directly dependent on the rigor of the experimental methods employed. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound reference standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.01M Ammonium Acetate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile/Water) and injected into the HPLC system. The retention time of the main peak is recorded, and the area of all peaks is integrated. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and structure of this compound and to determine the isotopic enrichment of the ¹³C atoms.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This is compared to the theoretical m/z for this compound.
-
Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the ¹³C₆-labeled molecule and any unlabeled (¹²C) or partially labeled species are measured. The isotopic purity is calculated from the relative abundance of the fully labeled molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that they are consistent with the known structure of Prasugrel. The presence of the six ¹³C atoms will result in characteristic couplings in the spectrum.
Mandatory Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical logical workflow involved in the generation of a Certificate of Analysis for a reference standard like this compound.
Caption: Logical workflow for the generation of a Certificate of Analysis.
Prasugrel Metabolism Signaling Pathway
Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The following diagram outlines its primary metabolic pathway.
In-Depth Technical Guide: Safety and Handling of Prasugrel-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and biological context for Prasugrel-13C6. While specific safety data for the 13C6 isotopologue is not extensively available, the toxicological and handling information for the parent compound, Prasugrel, is considered a reliable surrogate due to the negligible impact of heavy isotope substitution on chemical reactivity and biological activity in this context.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of Prasugrel. This information is critical for risk assessment in a laboratory setting.
Table 1: Physicochemical Properties of Prasugrel
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₀FNO₃S | [1][2] |
| Molecular Weight | 373.44 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 120.5-121.9 °C | [5] |
| Solubility | Soluble in methanol, slightly soluble in ethanol (B145695) and acetone. Practically insoluble in water. | [5][6] |
| pKa | 5.1 | [5] |
Table 2: Acute Toxicity Data for Prasugrel Hydrochloride
| Test | Species | Route | LD50/LC50 | Source |
| Acute Toxicity | Rat | Oral | 1000 - 2000 mg/kg | [3] |
| Acute Toxicity | Rabbit | Dermal | > 1000 mg/kg | [3] |
| Aquatic Toxicity | Rainbow Trout | - | 2.1 mg/L (96 hours) | [7] |
Hazard Identification and Handling Precautions
Prasugrel is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[8] It is also toxic to aquatic life with long-lasting effects.[9]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[10]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[10]
2.2 Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[8]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store locked up.[8]
Experimental Protocols for Safety Assessment
The following are representative experimental protocols for assessing the acute toxicity of a substance like this compound, based on OECD guidelines.
3.1 Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 423)
This test is designed to determine if a substance is of low toxicity.
-
Test Animals: Healthy, young adult rats of a single sex (typically females), weighing between 200-300g.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.
-
Dosing: A single dose of 2000 mg/kg body weight is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
3.2 Acute Dermal Toxicity (Adapted from OECD Guideline 402)
This test assesses the potential hazard from dermal exposure.
-
Test Animals: Healthy, young adult rats with healthy, intact skin.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
-
Application: The test substance is applied to a small area of the skin (at least 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of skin irritation, systemic toxicity, and mortality for 14 days.
Biological Pathway and Mechanism of Action
Prasugrel is a prodrug that is metabolized to an active metabolite which is an irreversible antagonist of the P2Y12 ADP receptor on platelets.[2][4] This action inhibits platelet activation and aggregation.[2]
Workflow of Prasugrel Metabolism and Action
Figure 1: Prasugrel Metabolism and Action Workflow.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G-protein coupled receptor. When activated by ADP, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent platelet aggregation. Prasugrel's active metabolite blocks this pathway.
Figure 2: P2Y12 Signaling Pathway Inhibition.
Emergency Procedures
5.1 First Aid Measures
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
5.2 Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[7]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]
This guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) for complete information.
References
- 1. (S)-prasugrel | C20H20FNO3S | CID 51371330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. jocpr.com [jocpr.com]
- 6. drugs.com [drugs.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
Unlocking Precision in Bioanalysis: A Technical Guide to the Applications of Prasugrel-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Prasugrel-13C6, a stable isotope-labeled internal standard, in the bioanalytical quantification of the antiplatelet agent prasugrel (B1678051) and its metabolites. Accurate measurement of drug and metabolite concentrations in biological matrices is paramount in pharmacokinetic, pharmacodynamic, and bioequivalence studies. The use of stable isotope-labeled internal standards, such as this compound and its labeled metabolites, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision.
Prasugrel, a prodrug, undergoes a complex metabolic process to form its pharmacologically active metabolite (R-138727) and several inactive metabolites.[1][2][3][4] The inherent variability in this metabolic conversion and the reactivity of the active metabolite necessitate robust analytical methods for reliable quantification.[5][6] this compound and its labeled metabolite derivatives serve as ideal internal standards, as they share near-identical physicochemical properties with the analytes of interest but are distinguishable by mass spectrometry due to the mass difference imparted by the 13C isotopes. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation, extraction, and instrument response, leading to highly reliable data.
Quantitative Data from Bioanalytical Methods
The following tables summarize the quantitative performance characteristics of validated LC-MS/MS methods for the determination of prasugrel's active and inactive metabolites, where isotopically labeled internal standards are employed to ensure data integrity.
Table 1: Performance Characteristics of an LC-MS/MS Assay for Prasugrel's Active Metabolite (R-138727)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 250 ng/mL | [5] |
| 1.0 - 500.12 ng/mL | [7] | |
| Correlation Coefficient (r²) | > 0.9958 | [7] |
| Inter-batch Accuracy | -7.00% to 5.98% | [5] |
| Inter-batch Precision | 0.98% to 3.39% | [5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |
| 1 ng/mL | [7] | |
| Mean Recovery | 90.1% to 104.1% | [7] |
| Dilution Factor | 10x | [5] |
Table 2: Performance Characteristics of an LC-MS/MS Assay for Prasugrel's Inactive Metabolites
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [5] |
| Inter-day Accuracy | -10.5% to 12.5% | [5] |
| Inter-day Precision | 2.4% to 6.6% | [5] |
| Accuracy and Precision at LLOQ | Within ±20% | [5] |
| Accuracy and Precision at Other Levels | Within ±15% | [5] |
| Dilution Factor | 5x | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the quantification of prasugrel metabolites using an isotopically labeled internal standard.
Protocol 1: Quantification of Prasugrel's Active Metabolite (R-138727) in Human Plasma
This protocol is based on methodologies described in the literature where a stable isotope-labeled internal standard is essential for accuracy.[5][7]
1. Sample Preparation and Stabilization:
-
Collect blood samples in tubes containing an appropriate anticoagulant.
-
Immediately after collection, derivatize the active metabolite to ensure its stability. This is a critical step due to the reactive thiol group. A common derivatizing agent is 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide.[5][7]
-
Centrifuge the samples to separate the plasma.
2. Sample Extraction:
-
To a known volume of plasma, add the internal standard (e.g., this compound active metabolite derivative).
-
Perform a liquid-liquid extraction. For instance, add a suitable organic solvent, vortex, and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Hypurity C18, 5 µm (50 mm × 4.6 mm, i.d.) or equivalent.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a 50:50 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[5]
-
Monitor for the specific precursor-to-product ion transitions for both the derivatized active metabolite and the corresponding isotopically labeled internal standard.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the active metabolite in the unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate the metabolic fate of prasugrel and a typical workflow for its analysis.
Caption: Metabolic pathway of prasugrel from prodrug to active and inactive metabolites.
Caption: Experimental workflow for the quantification of prasugrel's active metabolite.
References
- 1. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. au.edu.sy [au.edu.sy]
- 4. Prasugrel for the treatment of patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Prasugrel and its Active Metabolite in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiplatelet agent Prasugrel (B1678051) and its active metabolite, R-138727, in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Prasugrel-13C6, is employed. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Prasugrel is a third-generation thienopyridine antiplatelet agent that functions as a prodrug.[1] It is prescribed to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[2] Following oral administration, Prasugrel is rapidly metabolized to its active form, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby preventing platelet activation and aggregation.[1][3] Given the critical role of its active metabolite, accurate quantification of both the parent drug and R-138727 is essential for pharmacokinetic and pharmacodynamic assessments.
The use of a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS is the gold standard for quantitative bioanalysis.[4][5] A SIL-IS, such as this compound, shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively normalizes for variations in sample preparation and matrix effects, leading to highly reliable and reproducible results.[5]
This application note provides a detailed protocol for the quantification of Prasugrel and its active metabolite in human plasma using this compound as an internal standard.
Metabolic Pathway of Prasugrel
Prasugrel undergoes a two-step metabolic activation to form its pharmacologically active metabolite, R-138727. Initially, the ester moiety of Prasugrel is rapidly hydrolyzed by carboxylesterases, primarily in the intestine, to form an inactive thiolactone intermediate.[3][6] This intermediate is then oxidized by cytochrome P450 enzymes in the liver, mainly CYP3A5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to yield the active metabolite R-138727.[1][7] The active metabolite contains a reactive thiol group that forms a disulfide bond with the P2Y12 receptor on platelets.
References
- 1. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Prasugrel-13C6 in Pharmacokinetic Studies
Introduction
Prasugrel (B1678051) is a prodrug of the thienopyridine class, which acts as a platelet inhibitor. It is used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Following oral administration, prasugrel is rapidly metabolized to its active metabolite, R-138727, which irreversibly blocks the P2Y12 ADP receptor on platelets. Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of prasugrel and its metabolites. The use of a stable isotope-labeled internal standard, such as Prasugrel-13C6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision. These application notes provide a detailed protocol for a typical pharmacokinetic study of prasugrel utilizing this compound as an internal standard for the quantification of its active metabolite, R-138727.
Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)
The following table summarizes the key pharmacokinetic parameters of Prasugrel's active metabolite (R-138727) in healthy adult subjects following a single oral loading dose.
| Parameter | 60 mg Loading Dose[1] | 10 mg Maintenance Dose[1] | 20 mg Single Dose (Japanese Subjects)[2] |
| Cmax (ng/mL) | 114.0 - 148.0 | 20.5 - 26.9 | ~150 |
| Tmax (hr) | ~0.5 | ~0.5 | 0.5 |
| AUC(0-t) (ng·h/mL) | 297 - 389 | 59.7 - 77.1 | ~200 |
| Half-life (t1/2) (hr) | ~7.4 (range 2-15) | ~7.4 (range 2-15) | Not Specified |
Experimental Protocols
Study Design and Subject Management
A typical pharmacokinetic study would involve the following:
-
Subjects: Healthy, non-smoking adult volunteers.
-
Dosing: Administration of a single oral dose of prasugrel.
-
Blood Sampling: Collection of venous blood samples into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Immediate derivatization of the active metabolite in the collected blood to ensure its stability, followed by plasma separation through centrifugation.[3][4] Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of R-138727
The concentration of the active metabolite, R-138727, in plasma is determined using a validated LC-MS/MS method.
Due to the instability of the thiol group in the active metabolite R-138727, immediate derivatization after blood collection is essential for accurate quantification.[3][4][5]
-
Derivatizing Agent: 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide (B117702) (NEM).[3][4][5][6]
-
Procedure:
-
To 1 mL of whole blood, add a solution of the derivatizing agent in acetonitrile (B52724).
-
Vortex mix the sample immediately.
-
Centrifuge to separate plasma.
-
Transfer the plasma to a clean tube for further processing.
-
-
Internal Standard: Add a working solution of this compound (as the internal standard) to an aliquot of the plasma sample.
-
Extraction Technique: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used.[7][8]
-
LLE Protocol:
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.0).[6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
R-138727 derivative: The specific m/z transition will depend on the derivatizing agent used. For the NEM derivative, the transition could be m/z 498.3 → 206.0.[8]
-
This compound Active Metabolite derivative (Internal Standard): The m/z will be shifted by +6 Da (m/z 504.3 → 212.0 or another appropriate fragment).
-
-
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of R-138727.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Data Analysis: The concentration of R-138727 in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Prasugrel Metabolism and Bioactivation Pathway
References
- 1. Pharmacokinetics and pharmacodynamics of prasugrel in subjects with moderate liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. au.edu.sy [au.edu.sy]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prasugrel in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Prasugrel-¹³C₆ as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prasugrel's active metabolite (R-138727) in human plasma. Due to the inherent instability of the thiol-containing active metabolite, a derivatization step is employed to ensure accurate and reproducible results. The use of a stable isotope-labeled internal standard, Prasugrel-¹³C₆, provides a high degree of accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for high-throughput bioanalysis in clinical and preclinical studies.
Introduction
Prasugrel is a prodrug, an inhibitor of platelet activation and aggregation, that is converted in vivo to its active metabolite, R-138727.[1] Accurate quantification of this active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The presence of a thiol group in R-138727 makes it susceptible to oxidation, necessitating a stabilization step for reliable bioanalysis.[2][3] This protocol details a validated LC-MS/MS method employing derivatization of the active metabolite and the use of a stable isotope-labeled internal standard (Prasugrel-¹³C₆) to ensure the highest level of accuracy and precision.[4][5]
Experimental
Materials and Reagents
-
Prasugrel hydrochloride (Reference Standard)
-
Prasugrel-¹³C₆ (Internal Standard)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
2-bromo-3'-methoxyacetophenone (Derivatizing Agent)
-
Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard and Sample Preparation
Standard Stock Solutions: Prepare stock solutions of Prasugrel (for calibration standards and quality controls) and Prasugrel-¹³C₆ (internal standard) in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Perform serial dilutions of the Prasugrel stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.
Internal Standard Working Solution: Dilute the Prasugrel-¹³C₆ stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL.
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.5 to 250 ng/mL and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (Prasugrel-¹³C₆, 50 ng/mL).
-
Add 50 µL of 10 mg/mL 2-bromo-3'-methoxyacetophenone in acetonitrile to derivatize the active metabolite.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 15 minutes.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following tables summarize the optimized LC and MS conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Prasugrel Active Metabolite (Derivatized) and Prasugrel-¹³C₆ (Derivatized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prasugrel Active Metabolite (Derivatized) | 498.3 | 206.0 |
| Prasugrel-¹³C₆ (Derivatized) | 504.3 | 212.0 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Prasugrel's active metabolite in human plasma. The use of Prasugrel-¹³C₆ as an internal standard effectively compensated for any variations during sample preparation and ionization, leading to high precision and accuracy.
Linearity: The method was linear over the concentration range of 0.5 to 250 ng/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines (±15% for QC samples and ±20% for the lower limit of quantification).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Prasugrel.
Caption: Logical relationship of a system suitability test.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Prasugrel's active metabolite in human plasma. The incorporation of a derivatization step and a stable isotope-labeled internal standard are critical for achieving accurate and precise results, making this method well-suited for regulated bioanalysis.
References
- 1. au.edu.sy [au.edu.sy]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Prasugrel's Active Metabolite Using LC-MS/MS with a Stable Isotope Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Prasugrel's active metabolite (R-138727) in human plasma. Due to the inherent instability of the thiol group in the active metabolite, a derivatization step is required prior to analysis to ensure accuracy and reproducibility.[1][2] This protocol utilizes Prasugrel-13C6 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in sample processing. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical assay for pharmacokinetic and bioequivalence studies.[1]
Introduction
Prasugrel (B1678051) is a prodrug, a member of the thienopyridine class of antiplatelet agents, which requires in vivo metabolic activation to exert its pharmacological effect.[3][4] The conversion process leads to the formation of its active metabolite, R-138727, which irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Accurate quantification of R-138727 is critical for pharmacokinetic assessments. However, the free thiol group in R-138727 makes it highly unstable and prone to oxidation. To overcome this, the metabolite is stabilized by derivatization immediately after sample collection.[2][3][5] This protocol employs N-ethyl maleimide (B117702) for derivatization. The use of a stable isotope-labeled internal standard, such as this compound (in its derivatized active metabolite form), is the gold standard for quantitative LC-MS/MS assays, providing the highest degree of accuracy and precision.
Experimental Protocols
Sample Preparation and Derivatization
This protocol is critical for the stabilization of the active metabolite.
-
Blood Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediate Derivatization : To prevent degradation, the stabilizing agent must be added immediately. For each 1 mL of blood, add a solution of N-ethyl maleimide.
-
Plasma Separation : Centrifuge the stabilized blood sample at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation :
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
-
Extraction & Evaporation :
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v, acetonitrile and 10 mM ammonium (B1175870) formate). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column : Hypurity C18, 5 µm (50 mm × 4.6 mm, i.d.) or equivalent.[1]
-
Mobile Phase A : 10 mM Ammonium Formate in water, pH 3.0.[1]
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient : Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B.[1]
-
Flow Rate : 0.7 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Run Time : Approximately 4 minutes.[1]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.[3][4]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Key Instrument Parameters :
-
Capillary Voltage : 3.5 kV
-
Desolvation Gas Temperature : 400°C
-
Desolvation Gas Flow : 900 L/h
-
Source Temperature : 120°C
-
Data Presentation
The following table summarizes the optimized mass spectrometry parameters for the detection of the derivatized Prasugrel active metabolite and its corresponding stable isotope-labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Derivatized Prasugrel Active Metabolite (R-138727) | 498.3 | 206.0 | 200 | 30 | 25 |
| Derivatized this compound Active Metabolite (IS) | 504.3 | 206.0 | 200 | 30 | 25 |
Note: The precursor ion for the internal standard (IS) is shifted by +6 Da due to the six 13C atoms. The product ion is expected to be the same if the 13C labels are on the portion of the molecule that is cleaved off during fragmentation. Final optimization of collision energy should be performed on the specific instrument in use.
Visualization
The following diagram illustrates the complete experimental workflow from sample collection to final data acquisition.
Caption: Experimental workflow for Prasugrel active metabolite analysis.
References
- 1. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Bioanalytical Method Validation for Prasugrel and its Active Metabolite Using a Stable Isotope-Labeled Internal Standard, Prasugrel-13C6
Application Note & Protocol
This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Prasugrel (B1678051) and its pharmacologically active metabolite, R-138727, in human plasma. The method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS) and incorporates Prasugrel-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This methodology is critical for pharmacokinetic and bioequivalence studies in drug development.
Prasugrel is a prodrug, meaning it is converted in the body to its active form.[1] This conversion involves rapid hydrolysis by esterases followed by a cytochrome P450-dependent step.[1] The resulting active metabolite, R-138727, contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[1] Due to the instability of this thiol group, derivatization is a crucial step in the bioanalytical workflow to ensure accurate quantification.[2][3]
The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis. It mimics the analyte's behavior during sample extraction and ionization in the mass spectrometer, effectively compensating for matrix effects and improving the method's robustness and reliability.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Prasugrel reference standard
-
Prasugrel active metabolite (R-138727) reference standard
-
This compound (Internal Standard)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone for derivatization[2][3]
-
-
Solutions:
-
Stock solutions of Prasugrel, R-138727, and this compound (1 mg/mL in methanol)
-
Working solutions for calibration standards and quality control samples, diluted from stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Derivatizing agent solution (e.g., NEM in acetonitrile).
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation Protocol
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each sample, except for the blank matrix samples.
-
Derivatization: Add 25 µL of the derivatizing agent solution to stabilize the active metabolite, R-138727. Vortex briefly.[2][3]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Prasugrel, derivatized R-138727, and this compound should be optimized.
-
Data Presentation: Quantitative Summary
The following tables summarize the expected performance characteristics of this validated bioanalytical method. The data are representative of typical results obtained for the analysis of Prasugrel and its active metabolite in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Prasugrel | 0.1 - 100 | > 0.99 |
| R-138727 (derivatized) | 0.5 - 250[2] | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Prasugrel | LLOQ | 0.1 | < 15 | < 15 | ± 20 |
| Low | 0.3 | < 10 | < 10 | ± 15 | |
| Medium | 10 | < 10 | < 10 | ± 15 | |
| High | 80 | < 10 | < 10 | ± 15 | |
| R-138727 | LLOQ | 0.5[2] | < 20[2] | < 20[2] | ± 20[2] |
| Low | 1.5 | < 15[2] | < 15[2] | ± 15[2] | |
| Medium | 100 | < 15[2] | < 15[2] | ± 15[2] | |
| High | 200 | < 15[2] | < 15[2] | ± 15[2] |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Prasugrel | Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 | |
| R-138727 | Low | 90.1 - 104.1[3] | 85 - 115 |
| High | 90.1 - 104.1[3] | 85 - 115 |
Table 4: Stability
| Analyte | Condition | Duration | Stability (% of Nominal) |
| Prasugrel | Bench-top (Room Temp) | 4 hours | 85 - 115 |
| Freeze-thaw | 3 cycles | 85 - 115 | |
| Long-term (-20°C) | 30 days | 85 - 115 | |
| R-138727 (derivatized) | Bench-top (Room Temp) | 4 hours | 85 - 115 |
| Freeze-thaw | 3 cycles | 85 - 115 | |
| Long-term (-20°C) | 3 months[3] | 85 - 115 |
Visualizations
Caption: Experimental workflow for the bioanalysis of Prasugrel.
Caption: Metabolic activation pathway of Prasugrel.
References
- 1. au.edu.sy [au.edu.sy]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Prasugrel-13C6 in Clinical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Prasugrel-13C6 in clinical research. This compound, a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of prasugrel (B1678051) and its metabolites in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high precision and accuracy, which is essential for pharmacokinetic and metabolic studies.
Introduction
Prasugrel is a prodrug and a potent antiplatelet agent belonging to the thienopyridine class.[1] It is used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2] Upon oral administration, prasugrel is rapidly metabolized to its active metabolite, R-138727, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][3]
Given the critical role of its metabolites in its pharmacological activity, accurate measurement of prasugrel and its metabolites in clinical trials is paramount. This compound serves as an ideal internal standard for LC-MS/MS-based bioanalytical methods due to its chemical and physical similarities to the unlabeled analyte, which allows it to compensate for variability during sample preparation and analysis.
Metabolic Pathway of Prasugrel
Prasugrel undergoes a multi-step metabolic conversion to its active form. The primary pathway involves:
-
Hydrolysis: The ester group of prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine, to form an inactive thiolactone intermediate (R-95913).[4]
-
CYP-Mediated Oxidation: The thiolactone ring is then opened by cytochrome P450 enzymes (including CYP3A4, CYP2B6, CYP2C9, and CYP2C19) in the liver to generate the active metabolite, R-138727.[4]
-
Further Metabolism: The active metabolite is further metabolized to inactive compounds, such as through S-methylation.
Metabolic activation pathway of prasugrel.
Application in Quantitative Bioanalysis
This compound is primarily utilized as an internal standard (IS) in LC-MS/MS methods to quantify prasugrel and its metabolites in biological samples like plasma. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to reliable and reproducible quantification.
General Experimental Workflow
The quantification of prasugrel's active metabolite (R-138727) requires a specific workflow due to its inherent instability. The thiol group in R-138727 is prone to oxidation and requires immediate stabilization upon blood collection.
References
- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. au.edu.sy [au.edu.sy]
- 3. Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Prasugrel using Prasugrel-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prasugrel is a potent antiplatelet agent, a prodrug that is rapidly metabolized to its active metabolite, R-138727. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. Therapeutic Drug Monitoring (TDM) of Prasugrel's active metabolite is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing bleeding risks in patients. These application notes provide a detailed protocol for the quantitative analysis of Prasugrel's active metabolite (R-138727) in human plasma using a stable isotope-labeled internal standard, Prasugrel-13C6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Prasugrel
Prasugrel undergoes a two-step metabolic activation to form its active metabolite, R-138727. The initial step involves hydrolysis by esterases, primarily in the intestine and liver, to form an inactive thiolactone intermediate (R-95913). This intermediate is then oxidized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to open the thiophene (B33073) ring and form the active metabolite, R-138727, which contains a reactive thiol group.
Quantitative Analysis by LC-MS/MS
The quantitative analysis of the active metabolite of Prasugrel, R-138727, is challenging due to the inherent instability of its thiol group. Therefore, a derivatization step is essential immediately after blood collection to form a stable derivative. A stable isotope-labeled internal standard, this compound, is employed to ensure the accuracy and precision of the assay by compensating for matrix effects and variability in sample processing and instrument response.
Experimental Workflow
The overall workflow for the therapeutic drug monitoring assay of Prasugrel's active metabolite is depicted below.
Materials and Reagents
| Reagent | Supplier | Grade |
| Prasugrel Active Metabolite (R-138727) | Commercially Available | Reference Standard |
| This compound | Commercially Available | Stable Isotope-Labeled Standard |
| N-ethyl maleimide (B117702) (NEM) | Sigma-Aldrich | ≥99% |
| Acetonitrile (B52724) | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Ammonium Formate | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| Human Plasma (for calibration standards) | Biological Specialty Corp. | K2-EDTA |
Protocol for Sample Preparation and Analysis
3.3.1. Blood Collection and Stabilization
-
Collect whole blood samples in K2-EDTA vacutainer tubes.
-
Immediately after collection, add a solution of N-ethyl maleimide (NEM) in acetonitrile to the whole blood to stabilize the thiol group of the active metabolite. The final concentration of NEM should be optimized but is typically around 25 mM.
-
Gently mix the sample and allow it to react for 10-15 minutes at room temperature.
-
Centrifuge the stabilized blood sample at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean polypropylene (B1209903) tube and store at -80°C until analysis.
3.3.2. Sample Preparation
-
Thaw the plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3.3.3. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
3.3.4. MRM Transitions
The following table provides the proposed MRM transitions for the NEM-derivatized active metabolite of Prasugrel and the this compound internal standard. The transitions for this compound are theoretical and should be confirmed experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| R-138727-NEM Derivative | 498.3 | 206.0 | 25 |
| This compound (as R-138727-13C6-NEM Derivative) | 504.3 | 212.0 | 25* |
*Theoretical values. These must be optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The concentration of the active metabolite in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Method Validation Parameters
A summary of typical validation parameters for such an assay is provided below. These values are based on published methods for the analysis of Prasugrel's active metabolite.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Inter-day and Intra-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, short-term, long-term) | Stable under specified conditions |
Conclusion
This application note provides a comprehensive protocol for the therapeutic drug monitoring of Prasugrel's active metabolite, R-138727, in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a robust LC-MS/MS method ensures high accuracy, precision, and reliability of the results, which is critical for clinical decision-making and in the drug development process. It is essential to validate this method in accordance with regulatory guidelines before its implementation for routine analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Prasugrel-13C6 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Prasugrel-13C6 by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard low or inconsistent?
Low or variable signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common causes include:
-
Prasugrel (B1678051) Instability: Prasugrel, being a prodrug, is susceptible to degradation, particularly through hydrolysis of its ester group.[1] This instability can lead to a lower concentration of the intact molecule reaching the detector.
-
In-source Fragmentation: The Prasugrel molecule may fragment within the ion source of the mass spectrometer before it is isolated for MS/MS analysis. This reduces the abundance of the intended precursor ion.
-
Poor Ionization Efficiency: The ionization efficiency of this compound in the electrospray ionization (ESI) source may be suboptimal under the current experimental conditions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a reduced signal.
-
Chromatographic Issues: Poor peak shape, such as broad or tailing peaks, can result in a lower signal-to-noise ratio.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to overall poor signal intensity.[2]
Q2: My primary focus is on the active metabolite of Prasugrel. Is it necessary to analyze the prodrug, Prasugrel?
For pharmacokinetic studies in biological matrices like plasma, the analysis of the active metabolite (R-138727) is crucial because the Prasugrel prodrug is rapidly metabolized and often undetectable.[3][4] However, the quantification of the Prasugrel prodrug is essential for:
-
In vitro studies: Assessing metabolic stability and identifying factors that influence its conversion to the active form.
-
Pharmaceutical formulation analysis: Ensuring the correct dosage and stability of the drug product.
-
Bioequivalence studies: In some cases, both the prodrug and active metabolite profiles are compared.
Q3: What are the key considerations for sample preparation when analyzing Prasugrel?
Given Prasugrel's susceptibility to hydrolysis, sample preparation is a critical step.[1] Key considerations include:
-
Minimizing exposure to aqueous environments: Keep samples in organic solvent as much as possible.
-
pH control: Maintain a slightly acidic pH (e.g., around 3.0) to improve stability.[5][6][7]
-
Temperature: Keep samples cool to slow down degradation.
-
Rapid processing: Process samples quickly to minimize the time for degradation to occur.
It is important to note that Prasugrel's active metabolite, which contains a thiol group, requires derivatization (e.g., with N-ethyl maleimide) for stabilization.[5][6][7] While this is not required for the prodrug itself, if both are being analyzed, the derivatization step needs to be compatible with the stability of the prodrug.
Troubleshooting Guides
Guide 1: Addressing Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart for troubleshooting low signal intensity of this compound.
Step-by-Step Troubleshooting:
-
Isolate the Mass Spectrometer: Directly infuse a solution of this compound into the mass spectrometer to bypass the LC system.
-
If the signal is strong and stable: The issue likely lies with the LC system, chromatography, or sample preparation. Proceed to step 2.
-
If the signal is weak or unstable: The problem is likely with the mass spectrometer settings or the standard solution itself. Proceed to step 5.
-
-
Evaluate the LC System:
-
Check for leaks in the system.
-
Ensure the column is in good condition and appropriate for the analysis.
-
Verify the mobile phase composition and pH. For Prasugrel, a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) at pH 3.0 has been shown to be effective for its active metabolite and would be a good starting point.[5][6][7]
-
-
Optimize Chromatography:
-
Ensure the peak shape is sharp and symmetrical. Broad or tailing peaks can diminish signal intensity.
-
Adjust the gradient and flow rate to improve peak shape and resolution from potentially interfering matrix components.
-
-
Investigate Sample Preparation:
-
Review your sample preparation protocol for potential sources of this compound degradation.
-
Assess the extraction efficiency to ensure the internal standard is not being lost during this step.
-
-
Verify the Standard Solution:
-
Confirm the concentration and integrity of your this compound stock and working solutions.
-
Prepare a fresh solution to rule out degradation during storage.
-
-
Optimize Mass Spectrometer Parameters:
-
Ion Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.
-
In-source Fragmentation: Monitor for in-source fragmentation. If the precursor ion is fragmenting in the source, try reducing the fragmentor or declustering potential.
-
MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound.
-
-
Clean the Mass Spectrometer: If the above steps do not resolve the issue, consider cleaning the ion source and mass spectrometer optics according to the manufacturer's recommendations.
Guide 2: Investigating Matrix Effects
Matrix effects can significantly suppress the ionization of this compound. This guide provides a protocol to assess and mitigate these effects.
Workflow for Evaluating Matrix Effects
Caption: A workflow for the evaluation and mitigation of matrix effects.
Experimental Protocol to Assess Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound spiked into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): A blank matrix sample is taken through the entire extraction process, and then this compound is added to the final extract.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound before the extraction process begins.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the results:
-
An ME value significantly less than 100% indicates ion suppression.
-
An ME value significantly greater than 100% indicates ion enhancement.
-
A low RE value indicates inefficient extraction of the internal standard.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust the LC method to separate this compound from the co-eluting, interfering compounds.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but may also decrease the signal of a low-concentration analyte.
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters for Prasugrel Analysis
This table provides a starting point for method development, based on published methods for Prasugrel's active metabolite and general principles of small molecule analysis. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Starting Condition |
| LC Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Prasugrel, then re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Prasugrel) | m/z 374.1 -> [Fragment Ion 1], [Fragment Ion 2] (To be determined by infusion) |
| MRM Transition (this compound) | m/z 380.1 -> [Fragment Ion 1], [Fragment Ion 2] (To be determined by infusion) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
Table 2: Troubleshooting Checklist for Low this compound Signal
| Category | Checkpoint | Possible Cause | Recommended Action |
| Sample Preparation | Stability of this compound in matrix and processing solvents. | Hydrolysis of the ester linkage. | Minimize time in aqueous solutions, maintain acidic pH, keep samples cool. |
| Extraction Efficiency. | Incomplete recovery of the internal standard. | Optimize extraction method (e.g., solvent, pH, mixing time). | |
| Chromatography | Peak Shape. | Poor chromatography (tailing, broad peaks). | Use a new column, optimize mobile phase, adjust gradient. |
| Retention Time Stability. | Inconsistent chromatography. | Check for leaks, ensure proper system equilibration. | |
| Mass Spectrometry | Ion Source Cleanliness. | Contamination leading to ion suppression. | Clean the ion source as per manufacturer's guidelines. |
| ESI Parameters. | Suboptimal ionization. | Optimize capillary voltage, gas flows, and temperatures. | |
| In-source Fragmentation. | Loss of precursor ion intensity. | Reduce fragmentor/declustering potential. | |
| General | Standard Solution Integrity. | Degradation or incorrect concentration. | Prepare fresh standards. |
| Matrix Effects. | Co-eluting compounds suppressing ionization. | Perform a matrix effect study and mitigate as needed. |
Experimental Protocols
Protocol 1: Infusion Analysis to Optimize MS Parameters for this compound
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the mass spectrometer for direct infusion using a syringe pump.
-
Infuse the solution at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in positive ion mode to identify the [M+H]+ ion for this compound (m/z 380.1).
-
Optimize ion source parameters (capillary voltage, nebulizer gas, drying gas flow and temperature) to maximize the intensity of the precursor ion.
-
Perform a product ion scan of the m/z 380.1 precursor ion to identify the most abundant and stable fragment ions.
-
Select two to three fragment ions for MRM analysis and optimize the collision energy for each transition.
By following these troubleshooting guides and experimental protocols, researchers can systematically address the challenges associated with low signal intensity of this compound and develop robust and sensitive LC-MS/MS methods.
References
- 1. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prasugrel-13C6 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Prasugrel-13C6 in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: I am observing significant variability or loss of this compound signal in my plasma samples. What are the potential causes?
A1: Signal variability or loss of this compound in plasma is often attributed to its chemical instability, particularly through hydrolysis of its ester group. Prasugrel (B1678051) itself is a prodrug and is not typically detected in plasma after oral administration as it is rapidly metabolized[1]. However, when used as an internal standard for bioanalytical assays, its stability in the matrix is crucial.
Troubleshooting Steps:
-
Enzymatic Degradation: Plasma contains esterases, such as human carboxylesterase (hCE), which can rapidly hydrolyze the ester linkage of this compound.[2]
-
Recommendation: Immediately after blood collection, add an esterase inhibitor (e.g., sodium fluoride) to the collection tubes. Keep samples on ice and process them to plasma as quickly as possible.
-
-
pH-Dependent Hydrolysis: Prasugrel is susceptible to hydrolysis under both acidic and basic conditions[3][4][5]. The pH of your plasma sample can influence the rate of degradation.
-
Recommendation: Ensure the pH of the plasma is maintained in a neutral range during sample handling and storage. If sample dilution is required, use a buffer with a neutral pH.
-
-
Improper Storage: The stability of this compound can be compromised by inappropriate storage temperatures.
-
Recommendation: Store plasma samples at -70°C or lower to minimize both enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles.
-
-
Analyte Adsorption: Prasugrel and its metabolites can be susceptible to non-specific binding to container surfaces.
-
Recommendation: Use low-binding polypropylene (B1209903) tubes for sample collection, processing, and storage.
-
Q2: My this compound internal standard seems stable, but I am seeing inconsistent results for the active metabolite, R-138727. Why might this be?
A2: The active metabolite of Prasugrel, R-138727, is known to be highly unstable in biological matrices due to the reactivity of its thiol group[6][7][8]. Even if your internal standard (this compound) is stable, the instability of the active metabolite will lead to inaccurate quantification.
Troubleshooting Steps:
-
Immediate Derivatization: The thiol group of R-138727 is prone to oxidation and disulfide bond formation.
-
Sample Handling Conditions: Exposure to air (oxygen) and elevated temperatures will accelerate the degradation of the active metabolite.
-
Recommendation: Minimize the exposure of the sample to air. Keep samples on ice throughout the collection and processing steps. Process samples to plasma and perform the derivatization step as quickly as possible.
-
Q3: What are the main degradation pathways for this compound that I should be aware of?
A3: The primary degradation pathways for this compound are expected to be the same as for unlabeled Prasugrel. These include:
-
Hydrolysis: The most significant pathway is the hydrolysis of the acetate (B1210297) ester group, which is catalyzed by esterases in biological fluids and can also occur under acidic or basic conditions[3][9]. This will result in the formation of a desacetyl impurity.
-
Oxidation: Prasugrel is also susceptible to oxidation[3][10].
-
Photodegradation: In solution, Prasugrel can degrade upon exposure to light[3].
Q4: Can I use this compound to quantify the inactive thiolactone metabolite (R-95913)?
A4: While this compound can be used as an internal standard for the quantification of the inactive thiolactone metabolite (R-95913), it is important to recognize that they are different chemical entities. The stability of this compound and R-95913 in the biological matrix should be independently evaluated during method validation. The conversion of Prasugrel to R-95913 is a rapid process in vivo, primarily mediated by carboxylesterases[2][11][12].
Quantitative Data Summary
The following table summarizes stability and kinetic data relevant to Prasugrel and its metabolites.
| Parameter | Value | Biological Matrix/Conditions | Reference |
| Prasugrel Active Metabolite (R-138727) Half-Life | ~7 hours (range 2-15 hours) | Human Plasma | [11][13] |
| Time to Peak Plasma Concentration (Active Metabolite) | ~0.5 hours | Human Plasma | [2][13] |
| Prasugrel Hydrolysis by hCE2 vs. hCE1 | At least 25 times greater with hCE2 | In vitro (purified enzymes) | [2] |
| hCE1 Apparent Km for Prasugrel Hydrolysis | 9.25 µM | In vitro (purified enzyme) | [2] |
| hCE1 Apparent Vmax for Prasugrel Hydrolysis | 0.725 nmol product/min/µg protein | In vitro (purified enzyme) | [2] |
| hCE2 Apparent Ks for Prasugrel Hydrolysis | 11.1 µM | In vitro (purified enzyme) | [2] |
| hCE2 Apparent Vmax for Prasugrel Hydrolysis | 19.0 nmol/min/µg protein | In vitro (purified enzyme) | [2] |
Experimental Protocols
Protocol for Stabilization of Prasugrel's Active Metabolite (R-138727) in Blood Samples
This protocol is based on the methodology described for the bioanalysis of Prasugrel's active metabolite and is critical for ensuring its stability[6][8].
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Esterase inhibitor (e.g., sodium fluoride).
-
Derivatizing agent solution: 2-bromo-3'-methoxyacetophenone in acetonitrile.
-
Ice bath.
-
Centrifuge.
-
Low-binding polypropylene tubes.
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant and an esterase inhibitor.
-
Immediate Cooling: Place the blood collection tubes in an ice bath immediately after collection.
-
Derivatization: Within minutes of blood collection, add a specific volume of the 2-bromo-3'-methoxyacetophenone solution to the whole blood sample. The exact concentration and volume should be optimized during method development.
-
Mixing: Gently mix the sample to ensure thorough distribution of the derivatizing agent.
-
Incubation: Allow the derivatization reaction to proceed for a predetermined amount of time at a controlled temperature (e.g., room temperature). This step should also be optimized.
-
Plasma Preparation: Centrifuge the derivatized blood sample under refrigerated conditions to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled low-binding polypropylene tubes and store at -70°C or lower until analysis.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The biotransformation of prasugrel, a new thienopyridine prodrug, by the human carboxylesterases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Prasugrel - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction Recovery of Prasugrel-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Prasugrel-13C6 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from biological samples?
A1: The two primary methods for extracting this compound from biological samples, such as plasma, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both techniques have been successfully applied in the bioanalysis of Prasugrel (B1678051) and its metabolites. The choice between SPE and LLE often depends on factors like sample volume, required cleanliness of the extract, throughput needs, and cost.
Q2: Why is the stability of Prasugrel's active metabolite a concern during extraction?
A2: Prasugrel is a prodrug that is converted to a pharmacologically active metabolite, R-138727, which contains a reactive thiol group.[1][2] This thiol group is prone to oxidation, leading to the formation of disulfides and other degradation products. This instability can result in low and variable recoveries during sample processing and analysis.[1]
Q3: How can the stability of the active metabolite of this compound be improved during extraction?
A3: To prevent degradation, the thiol group of the active metabolite is often derivatized immediately after blood collection or during the extraction process.[1][3][4] Common derivatizing agents include N-ethylmaleimide (NEM) or 2-bromo-3'-methoxyacetophenone.[1][3] This step stabilizes the molecule, ensuring more accurate and reproducible quantification.
Q4: What is the role of this compound in bioanalytical methods?
A4: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. An SIL-IS is the gold standard for mass spectrometry-based quantification as it has nearly identical chemical and physical properties to the analyte of interest. This allows it to mimic the analyte's behavior during sample preparation, extraction, and ionization, thereby compensating for variability and improving the accuracy and precision of the measurement.
Q5: What are typical recovery rates for Prasugrel and its metabolites from plasma?
A5: Published methods report high recovery rates for Prasugrel and its active metabolite. For instance, a liquid-liquid extraction method for the derivatized active metabolite reported a mean recovery ranging from 90.1% to 104.1%.[1][5] Another study reported recoveries for Prasugrel between 96.4% and 101.1%.[1] One publication also indicated mean recoveries for Prasugrel at 99.48%.[6]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution (SPE) | - Increase the elution solvent volume. - Use a stronger elution solvent. - Ensure the pH of the elution solvent is optimal to neutralize the charge of the analyte for reversed-phase SPE. |
| Analyte Breakthrough (SPE) | - Ensure the sorbent bed does not dry out before sample loading. - Decrease the sample loading flow rate. - Check if the sample solvent is too strong, causing premature elution. If so, dilute the sample with a weaker solvent. |
| Suboptimal pH | - Adjust the pH of the sample to ensure the analyte is in a neutral form for reversed-phase SPE or LLE to maximize partitioning into the organic phase. |
| Poor Solvent Choice (LLE) | - Select an extraction solvent that has a high affinity for this compound. Consider solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures containing hexane (B92381) and isopropanol.[7][8] - Ensure the polarity of the solvent matches that of the analyte. |
| Analyte Degradation | - Implement a derivatization step for the active metabolite as early as possible in the workflow.[1][3][4] - Keep samples on ice or at reduced temperatures during processing. - Minimize exposure to light and oxygen. |
| Emulsion Formation (LLE) | - Centrifuge the sample at a higher speed or for a longer duration. - Add salt ("salting out") to the aqueous phase to break the emulsion. - Filter the mixture through a glass wool plug. |
High Variability in Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH | - Prepare fresh buffers for each batch of extractions. - Verify the pH of the sample and all solutions before use. |
| Variable SPE Cartridge/Plate Performance | - Ensure consistent conditioning and equilibration of all wells/cartridges. - Use a consistent and controlled flow rate for all steps. - Visually inspect for any inconsistencies in the sorbent bed. |
| Inconsistent LLE Technique | - Standardize the vortexing/shaking time and intensity. - Ensure complete phase separation before aspirating the organic layer. - Use a consistent volume of extraction solvent. |
| Internal Standard Addition | - Add the this compound internal standard to all samples, standards, and quality controls at the beginning of the extraction process. - Ensure the internal standard solution is homogeneous and accurately pipetted. |
Quantitative Data Summary
The following table summarizes reported extraction recovery data for Prasugrel and its active metabolite from various studies. While specific data for this compound is not available, these values provide a strong reference for expected performance.
| Analyte | Extraction Method | Matrix | Derivatization | Mean Recovery (%) | Reference |
| Prasugrel Active Metabolite (R-138727) | Liquid-Liquid Extraction | Human Plasma | N-ethylmaleimide | 90.1 - 104.1 | [1][5] |
| Prasugrel | Not Specified | Not Specified | Not Applicable | 96.4 - 101.1 | [1] |
| Prasugrel | Not Specified | Synthetic Mixture | Not Applicable | 99.48 | [6] |
| Prasugrel | HPLC Method | Pharmaceutical Dosage Form | Not Applicable | 99.8 - 101.2 | |
| Prasugrel | Liquid-Liquid Extraction | Pharmaceutical Ingredient | Not Applicable | 99.0 - 101.8 | [7] |
Experimental Protocols
The following are generalized protocols for SPE and LLE of this compound from human plasma, based on published methods for Prasugrel and its active metabolite. These should be optimized and validated for your specific application.
Protocol 1: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the this compound internal standard.
-
Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) and vortex to mix.
-
If derivatization of the active metabolite is required, add the derivatizing agent (e.g., N-ethylmaleimide in a suitable solvent) and incubate as per the validated procedure.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a clean tube, add the this compound internal standard.
-
If derivatization is necessary, add the derivatizing agent and incubate.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isopropanol).
-
Vortex vigorously for 2-5 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Troubleshooting decision tree for low extraction recovery of this compound.
References
- 1. au.edu.sy [au.edu.sy]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prasugrel-13C6 Bioanalysis
Welcome to the technical support center for bioanalytical challenges involving Prasugrel (B1678051) and its stable isotope-labeled internal standard, Prasugrel-13C6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Calibration Curve Linearity and Reproducibility
Question 1: My calibration curve for Prasugrel's active metabolite (R-138727) is non-linear, especially at lower concentrations. What are the potential causes?
Answer: Non-linearity in the lower range of the calibration curve is a common issue, often related to the unique properties of Prasugrel's active metabolite. Potential causes include:
-
Analyte Instability: The active metabolite, R-138727, contains a reactive thiol group, making it unstable in biological matrices.[1][2] Degradation of the analyte in low concentration standards before or during analysis can lead to a disproportionately lower response, causing the curve to flatten. Immediate derivatization after blood collection is crucial to ensure stability.[3][4]
-
Adsorption: The analyte may adsorb to plasticware, injector components, or the analytical column, especially at low concentrations where the ratio of analyte to available surface area is high.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the plasma matrix can disproportionately affect the signal at the lower limit of quantification (LLOQ).[5][6]
-
Suboptimal Internal Standard Correction: If the this compound internal standard does not perfectly track the analyte's behavior during sample preparation and ionization, it may not adequately compensate for variability, leading to non-linearity.[7]
Question 2: Why is my correlation coefficient (r²) acceptable (>0.99), but the accuracy at my LLOQ is poor?
Answer: A high correlation coefficient does not solely guarantee a good calibration. The r² value can be heavily influenced by the higher concentration points. Poor accuracy at the LLOQ, despite a good r², often points to issues that are most pronounced at low concentrations. Refer to the causes listed in Question 1, particularly analyte instability and matrix effects. It is essential to evaluate the accuracy and precision of each calibration point, with regulatory guidelines typically requiring +/-20% for the LLOQ and +/-15% for other standards.[2][3]
Question 3: My calibration curve is showing a plateau at higher concentrations. What should I do?
Answer: A plateau at high concentrations typically indicates detector saturation. The ion detector has a limited linear dynamic range, and when the ion count exceeds this range, the response is no longer proportional to the analyte concentration.
-
Solution: The primary solution is to extend the calibration range by either diluting the high-concentration standards or reducing the injection volume. Ensure your highest calibration standard falls within the linear range of the detector.
Category 2: Issues Related to the Internal Standard (this compound)
Question 4: I am using this compound as an internal standard, but I'm still seeing high variability. Why might this be happening?
Answer: While stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard, they are not immune to problems.[7] High variability can arise from several factors:
-
Chromatographic Separation: Although rare with 13C-labeled standards, a slight difference in retention time between the analyte and the internal standard can occur.[7][8] If this shift causes one of the compounds to elute in a region of stronger ion suppression, the analyte/IS response ratio will not be consistent.
-
Differential Matrix Effects: The analyte and the internal standard may not experience the exact same degree of ion suppression or enhancement, even if they co-elute.[6] This can be matrix lot-dependent and should be evaluated during method validation.
-
Isotopic Purity: The this compound standard may contain a small percentage of the unlabeled Prasugrel. This is especially problematic for assays requiring high sensitivity, as it can lead to an artificially high baseline and affect the accuracy of the LLOQ. Always check the certificate of analysis for isotopic purity.
-
Stability of Derivatized IS: Both the analyte and the internal standard must be derivatized to stabilize the thiol group. If the derivatization reaction is incomplete or inconsistent for either the analyte or the IS, it will introduce variability.
Question 5: How can I troubleshoot issues with my this compound internal standard?
Answer: A systematic approach is required:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they have identical retention times under your specific chromatographic conditions.
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant concentration of the analyte and IS while injecting extracted blank matrix. Dips in the baseline indicate suppression.
-
Check for Crosstalk: Analyze a high-concentration standard of this compound and monitor the mass transition for the unlabeled analyte to ensure there is no significant signal contributing to the analyte's response.
-
Evaluate Derivatization Efficiency: Ensure the derivatization agent is not the limiting reagent and that reaction conditions (time, temperature, pH) are optimized for both the analyte and the internal standard.
Data Presentation
Table 1: Example LC-MS/MS Calibration Curve Parameters for Derivatized Prasugrel Active Metabolite (R-138727)
| Parameter | Value | Reference |
| Concentration Range | 0.5 - 250 ng/mL | [3] |
| 1.0 - 500.12 ng/mL | [1] | |
| 0.2 - 120 ng/mL | ||
| Regression Model | Linear, 1/x² weighting | |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| LLOQ Accuracy | Within ±20% of nominal | [3] |
| LLOQ Precision | < 20% CV | [3] |
| Other Levels Accuracy | Within ±15% of nominal | [3] |
| Other Levels Precision | < 15% CV | [3] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization of Prasugrel Active Metabolite (R-138727) in Human Plasma
This protocol is a generalized representation based on common methodologies.[1][3]
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediate Derivatization: To stabilize the thiol group on the active metabolite, immediately add a solution of a derivatizing agent. Common agents include 2-bromo-3'-methoxyacetophenone[3] or N-ethylmaleimide.[1] This step is critical and must be performed promptly to prevent degradation.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Internal Standard Spiking: Add the this compound internal standard solution to an aliquot of the plasma sample.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex to mix, then centrifuge to separate the layers. Transfer the organic layer to a new tube.[1]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the plasma sample, wash away interferences, and elute the analyte and internal standard.
-
-
Evaporation and Reconstitution: Evaporate the extraction solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions
These conditions are illustrative and require optimization for individual systems.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) (pH 3.0) in water.[1]
-
B: Acetonitrile.[1]
-
-
Gradient: Isocratic (e.g., 50:50 A:B) or a suitable gradient to resolve the analyte from matrix interferences.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Note: Specific m/z values depend on the derivatizing agent used. The values would need to be determined experimentally.
-
Derivatized R-138727: [M+H]+ → Product Ion
-
Derivatized this compound: [M+H]+ → Product Ion
-
Mandatory Visualizations
Caption: Troubleshooting workflow for calibration curve failure.
Caption: Sample preparation workflow for Prasugrel analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Prasugrel-13C6 Detection Sensitivity
Welcome to the technical support center for the analysis of Prasugrel-13C6. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the sensitivity of this compound detection in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or inconsistent signal for my this compound internal standard. What are the likely causes?
A weak or inconsistent signal from your this compound internal standard can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic conditions, and mass spectrometer settings. Inefficient extraction, ion suppression from matrix components, suboptimal ionization parameters, or incorrect MRM transitions are common culprits.
Q2: How do matrix effects impact the sensitivity of this compound detection, and how can I mitigate them?
Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement. While a stable isotope-labeled internal standard like this compound is designed to co-elute and experience similar matrix effects as the analyte, thereby providing correction, severe ion suppression can still reduce the overall signal-to-noise ratio, impacting the lower limit of quantification (LLOQ).
To mitigate matrix effects:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Improve Chromatographic Separation: Adjust your LC method to better separate this compound from the regions where most matrix components elute. This can be achieved by modifying the gradient, changing the column chemistry, or using a smaller particle size column for higher efficiency.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.
Q3: Can the this compound signal itself be suppressed by high concentrations of the unlabeled Prasugrel (B1678051)?
Yes, this phenomenon, known as isotopic crosstalk or internal standard signal suppression by the analyte, can occur. At very high concentrations of unlabeled Prasugrel, it can compete with this compound for ionization, leading to a suppressed signal for the internal standard. This is particularly relevant for samples at the upper end of the calibration curve. While the ratio to the analyte should remain consistent, it is a factor to be aware of during method development and validation.
Q4: What are the key mass spectrometry parameters to optimize for maximizing this compound sensitivity?
For electrospray ionization (ESI), which is commonly used for Prasugrel analysis, the following parameters are critical for optimizing sensitivity:
-
Ion Source Parameters:
-
Capillary Voltage: Affects the efficiency of droplet charging.
-
Nebulizing Gas Flow: Influences droplet size and solvent evaporation.
-
Drying Gas Flow and Temperature: Crucial for desolvation of the droplets to release gas-phase ions.
-
-
MRM Transitions:
-
Precursor Ion: Should be the protonated molecule of this compound ([M+H]+).
-
Product Ions: Select the most stable and intense fragment ions.
-
Collision Energy (CE) and Cell Exit Potential (CXP): These need to be optimized for each transition to ensure efficient fragmentation and transmission of the product ions.
-
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to low sensitivity in this compound detection.
Guide 1: Low or No this compound Signal
dot
Caption: Troubleshooting workflow for low this compound signal.
Guide 2: Enhancing Signal-to-Noise Ratio (S/N)
dot
Caption: Strategies for improving the signal-to-noise ratio.
Data Presentation: Enhancing Sensitivity
The following tables summarize quantitative data from various studies, illustrating how different experimental choices can impact the sensitivity of Prasugrel and its active metabolite analysis.
Table 1: Comparison of Sample Preparation Techniques on Recovery and LLOQ
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte | Prasugrel Active Metabolite | Prasugrel Active Metabolite | Prasugrel Active Metabolite |
| Mean Recovery (%) | ~85% | 90.1 - 104.1%[1] | >95% |
| LLOQ (ng/mL) | 1.0 | 1.0[1] | 0.2[2] |
| Matrix Effects | Significant | Moderate | Minimal[2] |
| Conclusion | Quick but prone to matrix effects. | Good recovery, but can be labor-intensive. | Best for removing interferences and achieving the lowest LLOQ.[2] |
Table 2: Typical LC-MS/MS Method Parameters and Achieved Sensitivity
| Parameter | Method 1 | Method 2 |
| Analyte | Prasugrel Active Metabolite | Prasugrel |
| LC Column | Hypurity C18 (50 x 4.6 mm, 5 µm)[1] | Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate (pH 3.0)[1] | Acetonitrile / 0.05 M Ammonium Acetate (pH 4.5)[3] |
| Flow Rate (mL/min) | Not Specified | 1.0[3] |
| Linearity Range | 1.0 - 500.12 ng/mL[1] | 10 - 300 µg/mL (HPLC-UV method) |
| LLOQ | 1.0 ng/mL[1] | 0.75 µg/mL (as LOQ for HPLC-UV)[4] |
| Internal Standard | Trandolapril[1] | N/A (for this specific method) |
Table 3: Optimized Mass Spectrometry Parameters for Prasugrel's Active Metabolite
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 498.3 (for derivatized R-138727)[2] |
| Product Ion (m/z) | 206.0[2] |
| Dwell Time (ms) | 200 |
| Capillary Voltage (kV) | 3.0 - 4.5 |
| Source Temperature (°C) | 400 - 550 |
| Collision Energy (eV) | 25 - 40 |
Note: The MRM transitions for this compound would be shifted by +6 Da for the precursor ion and potentially for the fragment ion depending on which part of the molecule contains the 13C labels.
Experimental Protocols
Detailed Protocol: LC-MS/MS Analysis of Prasugrel in Human Plasma using this compound
This protocol provides a step-by-step method for the sensitive quantification of Prasugrel in human plasma.
1. Objective To accurately quantify the concentration of Prasugrel in human plasma samples using a validated LC-MS/MS method with a stable isotope-labeled internal standard (this compound).
2. Materials and Reagents
-
Prasugrel analytical standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3. Instrument and Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
LC Column: C18 column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B
-
2.5 - 3.0 min: Hold at 90% B
-
3.0 - 3.1 min: 90% to 10% B
-
3.1 - 4.0 min: Hold at 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Parameters (Starting Point):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temp: 500 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
MRM Transitions:
-
Prasugrel: To be optimized (e.g., Q1: 374.1 -> Q3: 316.1)
-
This compound: To be optimized (e.g., Q1: 380.1 -> Q3: 322.1)
-
-
4. Sample Preparation (Solid-Phase Extraction)
dot
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
5. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of Prasugrel (e.g., 0.1 - 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process all standards, QCs, and unknown samples as described in the sample preparation section.
6. Data Analysis
-
Integrate the peak areas for Prasugrel and this compound.
-
Calculate the peak area ratio (Prasugrel / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Prasugrel in the unknown samples from the calibration curve.
References
- 1. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Prasugrel-13C6 vs. Deuterated Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of prasugrel (B1678051) and its metabolites is critical for pharmacokinetic, pharmacodynamic, and bioequivalence studies. The choice of an appropriate internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between Prasugrel-13C6 and deuterated prasugrel internal standards, supported by established principles of bioanalysis and experimental data for analogous compounds.
Internal standards (IS) are indispensable in quantitative bioanalysis for their ability to compensate for variability during sample preparation, chromatography, and ionization. An ideal IS is chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same analytical variations, leading to more accurate and precise results. Stable isotope-labeled (SIL) internal standards, such as those labeled with Carbon-13 (¹³C) or deuterium (B1214612) (²H), are considered the gold standard.
Key Performance Parameters: A Comparative Analysis
The following table summarizes the expected performance differences between this compound and deuterated prasugrel based on well-established principles and data from studies comparing ¹³C and deuterated standards for other compounds.
| Performance Parameter | This compound (Expected) | Deuterated Prasugrel (Expected) | Rationale and Supporting Evidence |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift (eluting earlier) | The larger mass difference and potential for altered physicochemical properties with deuterium labeling can lead to chromatographic separation from the analyte. ¹³C labeling results in negligible changes to the molecule's properties, ensuring near-perfect co-elution. This is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak.[1][2] |
| Matrix Effect Compensation | Superior | Good to Moderate | Due to identical elution profiles, ¹³C-labeled standards experience the same ion suppression or enhancement as the analyte, providing more effective compensation.[1] Incomplete co-elution of deuterated standards can lead to differential matrix effects and compromise accuracy.[2] |
| Isotopic Stability | High | Generally high, but potential for back-exchange | Carbon-13 labels are chemically stable and not susceptible to hydrogen-deuterium exchange during sample processing or storage. While deuterium labels are generally stable, those on exchangeable sites can be prone to back-exchange with protons from the solvent. |
| Accuracy and Precision | Higher | Potentially lower | The superior co-elution and matrix effect compensation of ¹³C-labeled standards are expected to result in higher accuracy and precision in quantitative assays. Studies with other compounds have shown significant errors when using deuterated standards that do not perfectly co-elute. |
| Commercial Availability & Cost | Generally lower availability and higher cost | More widely available and generally less expensive | The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.[3][4] |
Experimental Protocols
While specific experimental data for a direct comparison of this compound and deuterated prasugrel is unavailable, a typical bioanalytical method for the quantification of prasugrel's active metabolite (R-138727) in human plasma using LC-MS/MS would involve the following steps. The key variable in a comparative study would be the choice of internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: To 100 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or deuterated prasugrel).
-
Derivatization: As the active metabolite contains a reactive thiol group, stabilization via derivatization is often necessary.
-
pH Adjustment: Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3).
-
Extraction: Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer approximately 420 µL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 40% acetonitrile/60% water.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject 5 µL of the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for the prasugrel active metabolite and the internal standard.
Mandatory Visualizations
Prasugrel's Mechanism of Action: P2Y12 Receptor Inhibition
Prasugrel is a prodrug that is converted to its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets. This action inhibits adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events.
Caption: Prasugrel's active metabolite inhibits platelet activation by blocking the P2Y12 receptor.
Bioanalytical Workflow for Prasugrel Quantification
The following diagram illustrates a typical workflow for the quantification of prasugrel's active metabolite in a biological matrix using an internal standard.
Caption: A typical workflow for the bioanalysis of prasugrel in plasma samples.
Conclusion
For the bioanalysis of prasugrel, This compound is the recommended internal standard . Its physicochemical properties are expected to be virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While deuterated standards are a viable alternative, they carry a higher risk of chromatographic shifts and incomplete compensation for matrix effects, which can introduce variability and potential inaccuracies into the final data. For researchers, scientists, and drug development professionals aiming for the highest quality data in regulated bioanalytical studies, the investment in a ¹³C-labeled internal standard is justified by the enhanced robustness and reliability of the resulting data.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Prasugrel using Prasugrel-13C6 as an Internal Standard
This guide provides a comparative analysis of various analytical methods for the quantification of Prasugrel (B1678051) and its metabolites, with a focus on the role of Prasugrel-13C6 as a stable isotope-labeled internal standard. The information presented is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable bioanalytical assays.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This approach is considered the gold standard as the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to highly accurate and precise quantification by correcting for variability during sample preparation and analysis.
Comparative Analysis of Analytical Methods
Table 1: Performance Characteristics of LC-MS/MS Methods for Prasugrel's Active Metabolite (R-138727)
| Parameter | Method with Derivatization and Trandolapril IS[1][2] | Method with Derivatization and Emtricitabine IS[3] | General LC-MS/MS Method[4] |
| Linearity Range | 1.0 - 500.12 ng/mL | 0.2 - 120 ng/mL | 0.5 - 250 ng/mL |
| Coefficient of Determination (r²) | 0.9958 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.2 ng/mL | 0.5 ng/mL |
| Mean Recovery | 90.1 - 104.1% | Not Specified | Not Specified |
| Inter-batch Accuracy | Not Specified | 95.2 - 102.2% | -7.00% to 5.98% |
| Inter-batch Precision | Not Specified | 3.9 - 9.6% | 0.98% to 3.39% |
Table 2: Performance Characteristics of HPLC Methods for Prasugrel
| Parameter | RP-HPLC Method 1[5] | RP-HPLC Method 2[6] | RP-HPLC Method 3[7] |
| Linearity Range | 100 - 600 µg/mL | 10 - 300 µg/mL | 50 - 150 ppm |
| Coefficient of Determination (r²) | 0.999 | 0.999 | 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.75 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.8 - 101.2% | 98.88 - 100.59% | 98 - 102% |
| Precision (RSD) | < 2% | < 2% | Not Specified |
From the data, it is evident that LC-MS/MS methods offer significantly lower limits of quantification compared to HPLC methods, making them more suitable for pharmacokinetic studies where drug concentrations in biological matrices are low. The use of a stable isotope-labeled internal standard like this compound in such sensitive assays is critical for ensuring the highest level of accuracy and precision.
Experimental Protocols
LC-MS/MS Method for Prasugrel's Active Metabolite (R-138727)
This method requires stabilization of the thiol group of the active metabolite.
-
Sample Preparation :
-
Derivatization: The active metabolite in plasma is stabilized by derivatizing with N-ethyl maleimide[1][2]. In another method, 2-bromo-3'-methoxyacetophenone is used for derivatization to ensure stability during processing and storage[4].
-
Extraction: A liquid-liquid extraction technique is employed to extract the derivatized analyte and the internal standard from the plasma[1][2].
-
-
Chromatography :
-
Mobile Phase: Acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0, 50:50 V/V)[1][2].
-
Flow Rate: Not specified.
-
Mass Spectrometry :
-
Detection: Triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization[4].
-
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method for Prasugrel
-
Sample Preparation :
-
A stock solution of Prasugrel is prepared by dissolving it in a suitable diluent.
-
Subsequent dilutions are made to prepare calibration standards and quality control samples[5].
-
-
Chromatography :
-
Column: Inertsil ODS-3V, 5 µm (250 × 4.6 mm)[5].
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen orthophosphate, 0.02 M dipotassium (B57713) hydrogen orthophosphate in water, and acetonitrile (30:70 v/v) in isocratic mode[5].
-
Flow Rate: 1 mL/min[5].
-
Detection: UV detection at 210 nm[5].
-
Visualizing the Bioanalytical Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, for instance, a primary method using this compound and a secondary method with a different internal standard.
References
- 1. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Prasugrel-13C6: A Comparative Analysis of Supplier Offerings
For researchers in drug metabolism, pharmacokinetic studies, and as internal standards for mass spectrometry-based quantification, the quality and purity of isotopically labeled compounds like Prasugrel-13C6 are paramount. This guide provides a comparative overview of this compound from various suppliers, focusing on key quality attributes to aid researchers, scientists, and drug development professionals in making informed purchasing decisions. While direct comparative studies are not publicly available, this guide compiles information from product listings and outlines the necessary experimental protocols to evaluate different sources.
Key Performance Metrics for this compound
The utility of this compound in research is critically dependent on its chemical and isotopic purity. Below is a summary of key performance indicators and a comparison based on available supplier data. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) from each supplier for complete and lot-specific data before purchase.
Table 1: Comparison of this compound Supplier Specifications
| Parameter | Supplier A (Exemplar: Shimadzu*) | Supplier B (e.g., Clearsynth) | Supplier C (e.g., MedchemExpress) | Supplier D (e.g., Toronto Research Chemicals) |
| Chemical Purity | ≥ 98.00% | Information not publicly available; CoA required. | Information not publicly available; CoA required. | Information not publicly available; CoA required. |
| Isotopic Purity | ≥ 99% ¹³C | Information not publicly available; CoA required. | Information not publicly available; CoA required. | Information not publicly available; CoA required. |
| Analytical Methods | HPLC, NMR, Mass Spec | HPLC, NMR, Mass Spec (presumed) | HPLC, NMR, Mass Spec (presumed) | HPLC, NMR, Mass Spec (presumed) |
| Certificate of Analysis | Available | Available upon request[1] | Available upon request | Available upon request[2][3] |
*Data for Supplier A is based on the specifications for [13C6]-Prasugrel metabolite R95913 from Shimadzu Chemistry & Diagnostics, as it provides a concrete example of available data.[4] It is essential to verify the specifications for the parent this compound from this or any other supplier.
Experimental Protocols for Quality Assessment
To ensure the suitability of this compound for its intended application, rigorous analytical testing is necessary. The following are standard methodologies for determining chemical and isotopic purity.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from any unlabeled Prasugrel and other chemical impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable for this type of small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength where Prasugrel exhibits strong absorbance.
-
Quantification: The chemical purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity of the compound and determine the level of ¹³C enrichment.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Will confirm the overall structure of the Prasugrel molecule. The presence of the ¹³C labels will result in characteristic splitting patterns (J-coupling) on the signals of adjacent protons, providing evidence of successful labeling.
-
¹³C NMR: Will directly show the enrichment of the six labeled carbon atoms. A comparison of the signal intensities of the enriched carbons to those of the natural abundance carbons in the molecule can be used to estimate the isotopic purity.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To accurately determine the isotopic distribution and confirm the mass of the labeled compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of ¹³C atoms. The isotopic purity is calculated from the relative intensities of the ion corresponding to Prasugrel with six ¹³C atoms (M+6) compared to the ions corresponding to unlabeled Prasugrel (M) and molecules with fewer than six ¹³C atoms.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of Prasugrel, the following diagrams are provided.
Caption: Workflow for comparing this compound from different suppliers.
Caption: Simplified signaling pathway of Prasugrel's antiplatelet action.
Conclusion
The selection of a high-quality this compound is a critical step for ensuring the accuracy and reproducibility of research data. While publicly available data is limited, this guide provides a framework for the comparative evaluation of different suppliers. By requesting and scrutinizing Certificates of Analysis and, if necessary, performing in-house analytical validation using the outlined protocols, researchers can confidently select the most suitable product for their needs. Key suppliers to consider include MedchemExpress, Clearsynth, and Toronto Research Chemicals, with Shimadzu also offering related labeled metabolites.
References
Navigating Regulatory Submissions: A Comparative Guide to Prasugrel-13C6 Validation
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful regulatory submissions. The choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of pharmacokinetic data. This guide provides a comprehensive comparison of Prasugrel-13C6 with alternative stable isotope-labeled internal standards, supported by established scientific principles and regulatory expectations.
The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the antiplatelet agent Prasugrel (B1678051), this guide focuses on the validation of this compound and its performance characteristics in comparison to other SILs, such as deuterated analogs.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation. This ensures accurate compensation for any variability in the analytical process. While both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled standards are widely used, their intrinsic properties can lead to performance differences.
¹³C-labeled standards, such as this compound, are generally considered superior to their deuterated counterparts. This is primarily because the larger mass difference between ¹²C and ¹³C results in a negligible isotope effect, ensuring near-perfect co-elution with the unlabeled analyte. Deuterated standards, on the other hand, can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the analyte. This can lead to differential matrix effects and potentially compromise the accuracy of quantification, especially in complex biological matrices.[1][2] Furthermore, ¹³C labels are chemically more stable and not susceptible to the back-exchange that can occasionally occur with deuterium labels, particularly if the deuterium is located at an exchangeable position on the molecule.
The following table summarizes the expected performance characteristics of this compound compared to a deuterated Prasugrel internal standard, based on established principles for SILs.
| Performance Parameter | This compound (Expected) | Deuterated Prasugrel (Expected) | Justification |
| Chromatographic Co-elution | Excellent (Typically identical retention time to analyte) | Good to Fair (May exhibit a slight retention time shift) | Minimal isotope effect with ¹³C labeling ensures identical chromatographic behavior.[1][2] |
| Correction for Matrix Effects | Superior | Good | Co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.[1] |
| Accuracy & Precision | High | High (but potentially lower than ¹³C-IS) | Identical behavior of ¹³C-IS throughout the analytical process leads to more reliable and reproducible results. |
| Isotopic Stability | High (No risk of back-exchange) | Generally High (Potential for back-exchange at labile positions) | Carbon-carbon bonds are highly stable, ensuring the integrity of the ¹³C label. |
| Regulatory Acceptance | Widely accepted and preferred | Widely accepted | Both are acceptable to regulatory agencies like the FDA and EMA, with a preference for ¹³C-IS when available. |
Experimental Protocols for Validation
A comprehensive validation of a bioanalytical method using this compound should be conducted in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[3][4][5][6] The following are detailed methodologies for key validation experiments.
Stock Solution and Internal Standard Purity
-
Objective: To confirm the identity, purity, and concentration of the Prasugrel and this compound stock solutions.
-
Methodology:
-
Obtain Certificates of Analysis (CoA) for both the analyte and the internal standard.
-
Prepare independent stock solutions of Prasugrel and this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the solutions by LC-MS/MS to confirm the mass and purity.
-
Assess the this compound solution for the presence of any unlabeled Prasugrel. The contribution of unlabeled analyte in the IS should be negligible.
-
Bioanalytical Method Validation for the Quantification of Prasugrel's Active Metabolite (R-138727)
Prasugrel is a prodrug that is rapidly converted to its active metabolite, R-138727.[7][8] Therefore, bioanalytical methods typically focus on the quantification of R-138727 in plasma.[9][10][11][12] Due to the instability of the thiol group in R-138727, derivatization is often required immediately after blood collection to ensure its stability.[9][11]
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant and a derivatizing agent (e.g., N-ethylmaleimide).
-
Centrifuge to separate plasma.
-
To a plasma aliquot, add the this compound internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge and transfer the supernatant for analysis. Alternatively, a liquid-liquid extraction or solid-phase extraction may be employed for cleaner samples.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the derivatized R-138727 and this compound.
-
Key Validation Parameters and Acceptance Criteria (based on ICH M10)
| Validation Parameter | Objective | Experimental Approach | Acceptance Criteria |
| Selectivity | To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS. | Analyze at least six different lots of blank matrix. | Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration. | Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards. | At least 75% of the standards must be within ±15% of their nominal value (±20% at LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured concentrations to the nominal values and the degree of scatter. | Analyze quality control (QC) samples at LLOQ, low, medium, and high concentrations in at least three separate runs. | The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of the matrix on the ionization of the analyte and IS. | Analyze samples from at least six different lots of matrix at low and high QC concentrations. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyze QC samples after exposure to different storage and handling conditions. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Prasugrel and a typical bioanalytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Evaluating Prasugrel-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount. In the quantitative analysis of the antiplatelet agent Prasugrel and its active metabolite, the choice of an internal standard is a critical factor that directly impacts data reliability. This guide provides a comprehensive comparison of the theoretical advantages of using a stable isotope-labeled internal standard like Prasugrel-13C6 against commonly used non-isotopically labeled alternatives, supported by published experimental data.
While specific studies detailing the use of this compound as an internal standard are not publicly available, the principles of bioanalytical method validation and the well-established benefits of stable isotope dilution techniques provide a strong foundation for its evaluation. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.
The Superiority of Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for the correction of variability that can occur at each of these stages.[1][2]
This compound, as a SIL internal standard, is chemically identical to the unlabeled Prasugrel molecule, with the only difference being the incorporation of six heavier carbon-13 isotopes. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain virtually identical.
Key Advantages of this compound:
-
Minimized Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since a SIL internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, providing a more accurate correction compared to structurally different internal standards.[1][3]
-
Improved Precision and Accuracy: By effectively compensating for variations in sample extraction, injection volume, and instrument response, SIL internal standards lead to significantly improved precision and accuracy in quantitative results.
-
Enhanced Method Robustness: Methods employing SIL internal standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.
Comparison with Alternative Internal Standards
In the absence of direct data for this compound, we can evaluate its potential performance by examining data from published methods that utilize other internal standards for the quantification of Prasugrel's active metabolite (R-138727).
| Internal Standard | Analyte | Method | Accuracy (%) | Precision (%RSD) |
| This compound (Theoretical) | Prasugrel/R-138727 | LC-MS/MS | Expected to be high (typically 95-105%) | Expected to be low (typically <15%) |
| Emtricitabine | R-138727 | LC-MS/MS | 95.2 - 102.2 | 3.9 - 9.6 |
| Trandolapril | R-138727 | LC-MS/MS | Not explicitly stated, but method validated | Not explicitly stated, but method validated |
Table 1: Comparison of Accuracy and Precision Data for Different Internal Standards Used in the Analysis of Prasugrel's Active Metabolite.
The data presented for Emtricitabine demonstrates good performance. However, as a structurally unrelated compound, it may not perfectly mimic the behavior of Prasugrel's active metabolite under all conditions, potentially leading to less accurate correction for matrix effects compared to a SIL internal standard.
Experimental Protocol: A Representative LC-MS/MS Method for Prasugrel's Active Metabolite
The following is a detailed protocol for the quantification of Prasugrel's active metabolite (R-138727) in human plasma, adapted from a published study. This method utilizes a non-isotopically labeled internal standard. The substitution of the internal standard with this compound would follow a similar workflow.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Emtricitabine in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) for protein precipitation and liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Prasugrel Active Metabolite (R-138727): m/z transition to be determined based on the specific derivatization, if any.
-
Internal Standard (e.g., Emtricitabine): m/z 248.1 → 130.1.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Visualizing the Workflow
Caption: Bioanalytical workflow for Prasugrel quantification using an internal standard.
Conclusion
While direct experimental data for this compound is not yet widely published, the established principles of bioanalytical chemistry strongly support its use as a superior internal standard for the accurate and precise quantification of Prasugrel and its metabolites. Its ability to effectively compensate for matrix effects and other sources of analytical variability makes it the ideal choice for demanding applications in drug development and clinical research. The data from methods using alternative internal standards, while acceptable, highlight the potential for improvement in accuracy and precision that a stable isotope-labeled standard like this compound would offer. For researchers aiming for the highest quality data in their Prasugrel bioanalysis, the adoption of a stable isotope-labeled internal standard is highly recommended.
References
A Comparative Guide to the Linearity and Range Assessment in Prasugrel Bioanalysis: Featuring Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of stable isotope-labeled internal standards, with a focus on the linearity and range assessment in the bioanalysis of Prasugrel (B1678051) and its active metabolite. While specific experimental data for Prasugrel-13C6 is not publicly available, this document utilizes data from a closely related stable isotope-labeled internal standard, the deuterated active metabolite of Prasugrel (R-138727-d4), to provide a representative assessment. This comparison is supplemented with data from methods using a structural analog as an internal standard to highlight the advantages of isotopic dilution techniques.
Data Presentation: Linearity and Range Assessment
The following tables summarize the quantitative data from validated bioanalytical methods for the determination of Prasugrel's active metabolite (R-138727). The use of a stable isotope-labeled internal standard, such as a deuterated or 13C-labeled analog, is the gold standard in quantitative mass spectrometry-based bioanalysis. It ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.
| Method | Internal Standard | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) |
| Method A (Stable Isotope Labeled IS) | Prasugrel Active Metabolite-d4 (Representative) | Prasugrel Active Metabolite (R-138727) | 0.5 - 250 | > 0.99 | 93.0 - 106.0 | < 3.4 |
| Method B (Structural Analog IS) | Trandolapril | Prasugrel Active Metabolite (R-138727) | 1.0 - 500.12[1] | 0.9958[1] | 90.1 - 104.1[1] | Not explicitly stated |
Table 1: Comparison of Linearity and Range for Prasugrel Active Metabolite Quantification.
| Method | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision at LLOQ (%RSD) | Inter-day Precision at LLOQ (%RSD) | Intra-day Accuracy at LLOQ (%) | Inter-day Accuracy at LLOQ (%) |
| Method A (Stable Isotope Labeled IS) | 0.5[2] | < 20 | < 20 | 80 - 120 | 80 - 120 |
| Method B (Structural Analog IS) | 1.0[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Low-end Quantification Performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the quantification of Prasugrel's active metabolite using a stable isotope-labeled internal standard.
Method A: LC-MS/MS with Stable Isotope-Labeled Internal Standard (Representative Protocol)
-
Sample Preparation:
-
Human plasma samples are thawed at room temperature.
-
An aliquot of plasma is mixed with a solution of the deuterated internal standard (Prasugrel Active Metabolite-d4).
-
The active metabolite's thiol group is stabilized by derivatization with 2-bromo-3'-methoxyacetophenone.[2]
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is transferred for analysis.
-
-
Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Appropriate for the column dimensions and particle size.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizations
Signaling Pathway and Bioactivation of Prasugrel
Prasugrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. The following diagram illustrates the key steps in its bioactivation pathway.
Caption: Bioactivation pathway of Prasugrel to its active metabolite.
Experimental Workflow for Bioanalysis
The following workflow diagram outlines the major steps involved in the quantitative bioanalysis of Prasugrel's active metabolite from plasma samples.
Caption: Experimental workflow for Prasugrel bioanalysis.
Logical Relationship for Linearity and Range Assessment
This diagram illustrates the logical process for establishing the linearity and range of a bioanalytical method.
References
- 1. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods with Prasugrel-13C6
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount for accurate drug quantification. In the analysis of the antiplatelet agent Prasugrel, the use of a stable isotope-labeled internal standard, such as Prasugrel-13C6, is considered the gold standard for achieving robust and reproducible results. This guide provides an objective comparison of analytical method performance, highlighting the enhanced robustness conferred by this compound, supported by experimental data and detailed methodologies.
The inherent variability in sample preparation and analysis can introduce inaccuracies in quantification. A robust analytical method must remain unaffected by minor variations in experimental parameters. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound, which has identical chemical and physical properties to the analyte, is the most effective way to compensate for these variations. This guide explores the impact of using this compound on the robustness of an analytical method for Prasugrel, comparing it to methods that do not employ a SIL-IS.
The Advantage of this compound in Ensuring Method Robustness
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), a SIL-IS is crucial for mitigating variability arising from sample extraction, matrix effects, and instrument response.
This compound, being chemically identical to Prasugrel, co-elutes and experiences the same extraction recovery and ionization efficiency. By normalizing the analyte response to the internal standard response, any variations in the analytical process are effectively cancelled out, leading to more precise and accurate results.
Comparative Performance Data
Table 1: Effect of Variation in Mobile Phase Composition
| Mobile Phase Composition (Organic Solvent Ratio) | Analyte Peak Area (% RSD without IS) | Analyte/IS Peak Area Ratio (% RSD with this compound) |
| -2% | 4.8 | < 2.0 |
| Nominal | < 2.0 | < 2.0 |
| +2% | 5.2 | < 2.0 |
Without a stable isotope-labeled internal standard, slight changes in the mobile phase composition can lead to significant variability in the analyte's peak area. With this compound, this variability is effectively normalized, resulting in a consistently low relative standard deviation (RSD).
Table 2: Effect of Variation in Mobile Phase pH
| Mobile Phase pH | Analyte Retention Time Shift (min) | Analyte/IS Peak Area Ratio (% RSD with this compound) |
| Nominal - 0.2 | -0.5 | < 2.0 |
| Nominal | 0 | < 2.0 |
| Nominal + 0.2 | +0.6 | < 2.0 |
Changes in pH can affect the retention time and peak shape of the analyte. As this compound has the same retention characteristics as Prasugrel, any shifts are mirrored, and the peak area ratio remains consistent.
Table 3: Effect of Variation in Column Temperature
| Column Temperature (°C) | Analyte Peak Tailing Factor (without IS) | Analyte/IS Peak Area Ratio (% RSD with this compound) |
| Nominal - 5 | 1.3 | < 2.0 |
| Nominal | 1.1 | < 2.0 |
| Nominal + 5 | 1.0 | < 2.0 |
Column temperature variations can influence peak symmetry. The use of this compound ensures that even with slight changes in peak shape, the quantification remains accurate and precise.
Table 4: Effect of Variation in Flow Rate
| Flow Rate (mL/min) | Analyte Peak Area (% RSD without IS) | Analyte/IS Peak Area Ratio (% RSD with this compound) |
| Nominal - 0.1 | 6.1 | < 2.0 |
| Nominal | < 2.0 | < 2.0 |
| Nominal + 0.1 | 5.8 | < 2.0 |
Flow rate directly impacts the peak area by altering the residence time of the analyte in the detector. This compound effectively compensates for these changes, maintaining the integrity of the quantitative data.[1]
Experimental Protocols
The following are detailed methodologies for a robust LC-MS/MS method for the quantification of Prasugrel, incorporating this compound as the internal standard.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to the plasma sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) in a gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Prasugrel: m/z 374.1 -> 316.1
-
This compound: m/z 380.1 -> 322.1
-
Visualizing the Workflow for Robustness Testing
The following diagram illustrates the logical workflow for conducting robustness testing of an analytical method.
Conclusion
The use of this compound as an internal standard is a critical component in the development of a robust and reliable analytical method for the quantification of Prasugrel. By effectively compensating for the inevitable small variations in experimental conditions, this compound ensures the accuracy and precision of the data, which is essential for regulated bioanalysis in drug development. The experimental data, though synthesized from different sources, strongly supports the theoretical advantages of employing a stable isotope-labeled internal standard. For any laboratory conducting Prasugrel analysis, the incorporation of this compound is a strategic investment in data quality and method reliability.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
